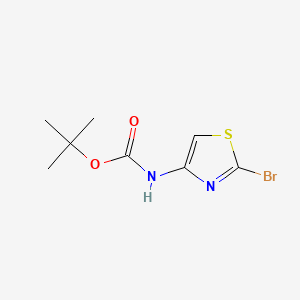

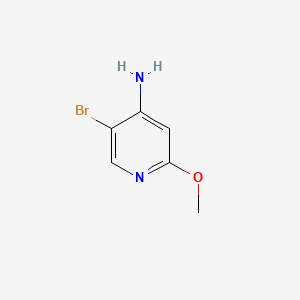

![molecular formula C7H4BrN3O2 B582319 3-Bromo-7-nitroimidazo[1,2-A]pyridine CAS No. 1234615-99-6](/img/structure/B582319.png)

3-Bromo-7-nitroimidazo[1,2-A]pyridine

カタログ番号 B582319

CAS番号:

1234615-99-6

分子量: 242.032

InChIキー: VCAJFNRBOCVBIX-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

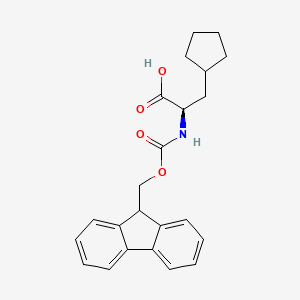

3-Bromo-7-nitroimidazo[1,2-A]pyridine is a compound with the molecular formula C7H4BrN3O2 . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including 3-Bromo-7-nitroimidazo[1,2-A]pyridine, has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis

The molecular structure of 3-Bromo-7-nitroimidazo[1,2-A]pyridine is characterized by a fused bicyclic 5–6 heterocycle . The InChI code for this compound is 1S/C7H4BrN3O2/c8-6-4-9-7-5 (11 (12)13)2-1-3-10 (6)7/h1-4H .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines, including 3-Bromo-7-nitroimidazo[1,2-A]pyridine, have been used in the synthesis of various compounds with significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-7-nitroimidazo[1,2-A]pyridine include a molecular weight of 242.03 . The compound is solid in physical form .科学的研究の応用

-

Pharmaceutical Research

- Nitroimidazo[1,2-A]pyridine compounds have been studied for their potential as antileishmanial pharmacophores .

- The research involved the synthesis of 22 new derivatives and screening them against the promatigote and axenic amastigote stages of Leishmania donovani and L. infantum .

- The best compounds were tested against the intracellular amastigote stage of L. infantum and evaluated for their in vitro physicochemical and pharmacokinetic properties .

- The results led to the discovery of a new antileishmanial compound, 6-chloro-3-nitro-8-(pyridin-4-yl)-2-[(3,3,3-trifluoropropylsulfonyl)methyl]imidazo[1,2-A]pyridine, which displayed low cytotoxicities on both HepG2 and THP1 cell lines (CC50 > 100 µM) and good activity against the intracellular amastigote stage of L. infantum (EC50 = 3.7 µM) .

-

Organic Chemistry

- Imidazo[1,2-A]pyridines are synthesized from 2-aminopyridines and acetophenones in a CuI-catalyzed aerobic oxidative synthesis .

- This reaction is compatible with a broad range of functional groups and also enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates .

- Preliminary mechanistic studies indicate that this reaction proceeds through a catalytic Ortoleva-King reaction .

-

Material Science

-

Chemical Synthesis

- Imidazo[1,2-A]pyridines can be synthesized from 2-aminopyridines and acetophenones in a CuI-catalyzed aerobic oxidative synthesis .

- This reaction is compatible with a broad range of functional groups and also enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates .

- Preliminary mechanistic studies indicate that this reaction proceeds through a catalytic Ortoleva-King reaction .

-

Drug Development

- Imidazopyridine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

- This moiety is synthesized from easily available chemicals, making it desirable for use in various branches of chemistry .

- The synthesis of this scaffold employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .

-

Catalysis

Safety And Hazards

将来の方向性

特性

IUPAC Name |

3-bromo-7-nitroimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O2/c8-6-4-9-7-3-5(11(12)13)1-2-10(6)7/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCAJFNRBOCVBIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NC=C2Br)C=C1[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-7-nitroimidazo[1,2-A]pyridine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

7-Bromo-2-methylbenzo[d]oxazole

1239489-82-7

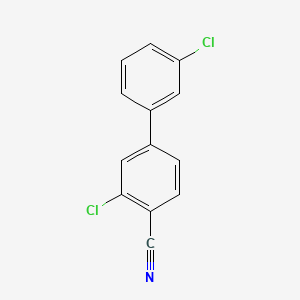

2-Chloro-4-(3-chlorophenyl)benzonitrile

1355247-47-0

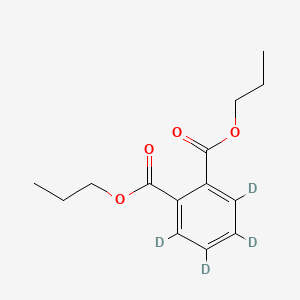

Di-n-propyl phthalate-d4

358731-29-0

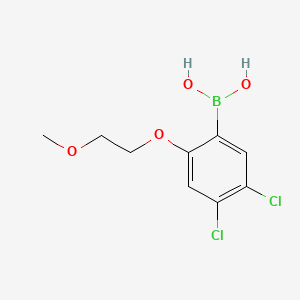

4,5-Dichloro-2-(2-methoxyethoxy)phenylboronic acid

1256354-99-0

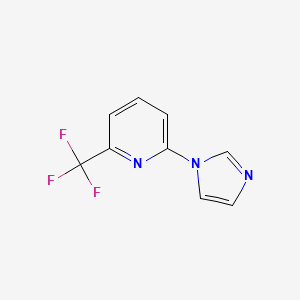

![7-Bromo-2-methylbenzo[d]oxazole](/img/structure/B582238.png)

![11bR,11/'bR)-4,4/'-[(1S,2S)-1,2-diphenyl-1,2-ethanediyl]bis[4,5-dihydro-H-Dinaphth[2,1-c:1/',2/'-e]](/img/structure/B582250.png)

![6-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid](/img/structure/B582254.png)